tert-butyl N-{[3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate
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Overview
Description
tert-butyl N-{[3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate: is a synthetic organic compound that features a tert-butyl carbamate group attached to a 1,2,4-oxadiazole ring, which is further substituted with a 1-ethyl-1H-pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{[3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate typically involves multiple steps, including the formation of the 1,2,4-oxadiazole ring and the subsequent attachment of the tert-butyl carbamate group. The general synthetic route may include:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 1-ethyl-1H-pyrrole moiety: This step involves the alkylation of the oxadiazole ring with an ethyl group.
Attachment of the tert-butyl carbamate group: This is typically done using tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-{[3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of tert-butyl N-{[3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate
- tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate
- tert-Butyl ethyl ether
Uniqueness
tert-butyl N-{[3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate is unique due to its combination of a tert-butyl carbamate group with a 1,2,4-oxadiazole ring and a 1-ethyl-1H-pyrrole moiety. This structural arrangement imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
tert-butyl N-[[3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3/c1-5-18-8-6-7-10(18)12-16-11(21-17-12)9-15-13(19)20-14(2,3)4/h6-8H,5,9H2,1-4H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIGGRGUUTHYRBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C1C2=NOC(=N2)CNC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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